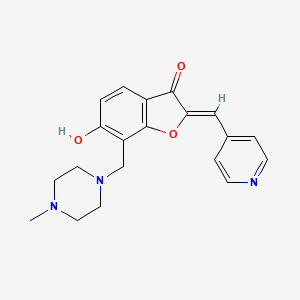

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-17(24)3-2-15-19(25)18(26-20(15)16)12-14-4-6-21-7-5-14/h2-7,12,24H,8-11,13H2,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUPPZRGCRTCPN-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that enhance its biological activity. The presence of hydroxyl, piperazine, and pyridine groups suggests potential interactions with various biological targets.

1. Monoamine Oxidase Inhibition

Research indicates that derivatives of benzofuran, including compounds structurally related to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B. This property is crucial for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The inhibition is often reversible, allowing for potential therapeutic applications without long-term side effects .

2. Anti-inflammatory Effects

Benzofuran derivatives have shown promising anti-inflammatory properties. Studies demonstrate that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. For instance, one derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98%, indicating strong anti-inflammatory potential .

3. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that certain benzofuran derivatives can inhibit cell proliferation in colorectal adenocarcinoma (Caco2) and breast carcinoma (MDA-MB 231) with IC50 values below 10 µM, suggesting their potential as anticancer agents .

The mechanisms by which (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exerts its biological effects include:

- Enzyme Inhibition : By inhibiting MAO, the compound affects neurotransmitter metabolism, which is beneficial in treating mood disorders.

- Cytokine Modulation : The compound's ability to modulate cytokine production plays a vital role in its anti-inflammatory effects.

Case Study 1: MAO Inhibition

A study evaluated a series of benzofuran derivatives for their MAO inhibitory activities. The results indicated that compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibited potent inhibition of MAO-B with IC50 values around 0.1 µM, supporting their development as selective MAO-B inhibitors .

Case Study 2: Anti-inflammatory Properties

In another investigation, a derivative was tested for its ability to suppress inflammatory responses in human macrophages. The results showed a significant decrease in NF-kB activity and cytokine production, highlighting its potential in managing chronic inflammatory conditions .

Data Summary

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7), ovarian (SKOV3), and lung (A549) cancers. The mechanism of action appears to involve apoptosis induction and disruption of tubulin polymerization, which are critical for cancer cell division and survival .

Table 1: Anticancer Activity of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| SKOV3 | 15.0 | Tubulin polymerization inhibition |

| A549 | 10.0 | Cell cycle arrest |

Neuropharmacological Applications

The compound has also been evaluated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. The piperazine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. Preliminary studies indicate that (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may enhance serotonin and dopamine levels in animal models, leading to improved mood and cognitive function .

Antiviral Properties

Emerging research has pointed towards the antiviral potential of this compound against various viral infections. Studies focusing on influenza virus have shown that it can inhibit viral replication by targeting specific viral proteins involved in the replication cycle. This property positions (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one as a candidate for developing new antiviral therapeutics .

Synthesis and Derivatives

The synthetic routes for this compound have been explored extensively, with several methods reported for its preparation. These methods often involve multi-step synthesis starting from readily available precursors. The ability to modify the piperazine or pyridine components allows for the creation of derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Table 2: Synthetic Routes for (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

| Method | Key Steps | Yield (%) |

|---|---|---|

| A | Condensation followed by cyclization | 75 |

| B | Multi-step synthesis via functionalization | 68 |

| C | One-pot synthesis method | 82 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of the target compound with structurally related analogs (data synthesized from provided evidence):

*Inferred formula based on structural analysis.

Key Observations:

The thienylmethylene group in introduces sulfur, which may improve metabolic stability via reduced oxidative susceptibility.

Piperazine vs. Piperidine Moieties :

- The 4-methylpiperazinyl group (target compound) is more polar than the 4-methylpiperidinyl group in , likely affecting solubility and target binding .

Q & A

What are the recommended synthetic routes for this aurone derivative, and how can reaction efficiency be optimized?

Basic

Methodology :

- Core synthesis : The benzofuran-3(2H)-one core is synthesized via Knoevenagel condensation between 6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one and pyridine-4-carbaldehyde.

- Solvent optimization : Natural deep eutectic solvents (NaDES), such as L-proline/levulinic acid, improve reaction rates and selectivity under ultrasound irradiation (18 min, 40 kHz) .

- Stoichiometry : Equimolar ratios of aldehyde and benzofuranone precursor minimize side products (e.g., E-isomers or unreacted starting materials) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, with recrystallization in ethanol as an alternative .

How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

Advanced

Analytical strategies :

- 1H NMR spectroscopy : Coupling constants (J) between the exocyclic olefinic proton (δ ~7.5–7.8 ppm) and adjacent aromatic protons typically range from 8–12 Hz for the Z-isomer, contrasting with E-isomers (J > 12 Hz) .

- X-ray crystallography : Definitive structural assignment requires single-crystal diffraction, though this demands high-purity crystalline material .

- UV-Vis spectroscopy : Z-isomers exhibit bathochromic shifts (~20 nm) compared to E-forms due to extended conjugation .

What experimental designs are appropriate for evaluating its antitumor activity?

Basic

Biological assays :

- In vitro models : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM for 48–72 hours .

- Mechanistic studies : NF-κB inhibition assays (e.g., LPS-induced NF-κB suppression in macrophages) via luciferase reporter systems or ELISA for pro-inflammatory cytokines .

- Control compounds : Compare with synthetic aurones like (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one for structure-activity relationships .

How can researchers address solubility challenges in biological assays?

Advanced

Strategies :

- Solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Pro-drug approaches : Introduce phosphate or glycoside groups at the 6-hydroxy position to improve hydrophilicity, as seen in flavonoid derivatives .

- Analytical validation : Confirm solubility via dynamic light scattering (DLS) or HPLC-UV quantification in assay media .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic

Quantification protocols :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in water/acetonitrile) for sensitivity (LOD ~0.1 ng/mL) .

- Calibration curves : Linear range of 1–1000 ng/mL (R² > 0.99) with deuterated internal standards (e.g., benzofuran-d4) .

- Recovery validation : Spike-and-recovery tests in plasma or tissue homogenates (recovery ≥85%) .

How should stability studies be designed to assess degradation under physiological conditions?

Advanced

Methodology :

- Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH), UV light (254 nm), and 40°C for 24–72 hours .

- Degradation products : Monitor via HPLC-DAD or HRMS, focusing on hydrolysis of the imine bond or oxidation of the phenol group .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models under accelerated conditions .

How can discrepancies in reported biological activity across studies be resolved?

Advanced

Data reconciliation :

- Purity verification : Confirm compound integrity via HPLC (≥95% purity) and elemental analysis .

- Assay standardization : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum-free media during cytotoxicity testing .

- Stereochemical impact : Compare Z- and E-isomers, as configuration significantly affects NF-κB inhibition potency .

What computational methods support the rational design of derivatives with enhanced activity?

Advanced

In silico approaches :

- Molecular docking : Target NF-κB p65 subunit (PDB: 1NFI) using AutoDock Vina to predict binding affinities .

- QSAR modeling : Correlate substituent electronegativity (e.g., piperazinylmethyl groups) with IC₅₀ values from published data .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.